8-Hydroxypyrene-1,3,6-trisulfonicacidtrisodiumsalt
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Overview
Description
8-Hydroxypyrene-1,3,6-trisulfonicacidtrisodiumsalt is a highly water-soluble fluorescent dye. It is commonly used in various scientific research applications due to its unique properties, such as high fluorescence and pH sensitivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxypyrene-1,3,6-trisulfonicacidtrisodiumsalt typically involves the sulfonation of pyrene.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a sulfonation reactor, followed by neutralization and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxypyrene-1,3,6-trisulfonicacidtrisodiumsalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of the compound .
Scientific Research Applications
8-Hydroxypyrene-1,3,6-trisulfonicacidtrisodiumsalt has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: The compound is employed in cell biology for imaging and tracking cellular processes due to its high fluorescence.
Medicine: It is used in diagnostic assays and as a marker in various medical research applications.
Industry: The dye is used in the production of fluorescent materials and as a pH indicator in various industrial processes
Mechanism of Action
The mechanism of action of 8-Hydroxypyrene-1,3,6-trisulfonicacidtrisodiumsalt involves its ability to fluoresce under specific conditions. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful as a fluorescent probe. The presence of sulfonic acid groups enhances its water solubility and pH sensitivity, allowing it to be used in various aqueous environments .
Comparison with Similar Compounds
Similar Compounds
Pyranine: Another fluorescent dye with similar properties.
Solvent Green 7: A dye used in similar applications but with different chemical properties
Uniqueness
8-Hydroxypyrene-1,3,6-trisulfonicacidtrisodiumsalt is unique due to its high water solubility, strong fluorescence, and pH sensitivity. These properties make it particularly useful in applications where other dyes may not be suitable .
Properties
Molecular Formula |
C16H16Na3O10S3 |
---|---|
Molecular Weight |
533.5 g/mol |
InChI |
InChI=1S/C16H16O10S3.3Na/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10;;;/h1-6,17-26H;;; |
InChI Key |
DNALCNRCFFPYCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2S(O)(O)O)S(O)(O)O)C=CC4=C(C=C(C1=C43)O)S(O)(O)O.[Na].[Na].[Na] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.